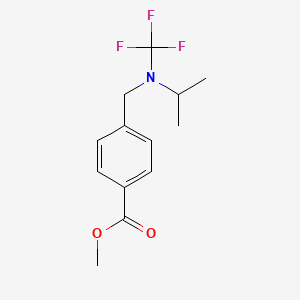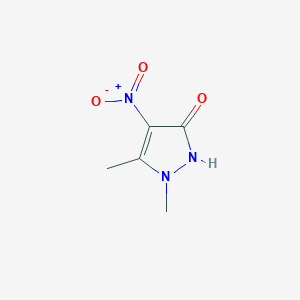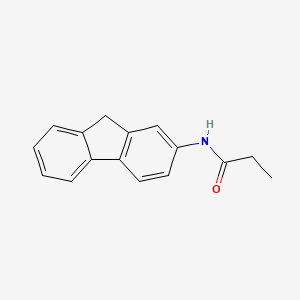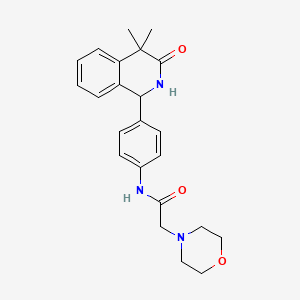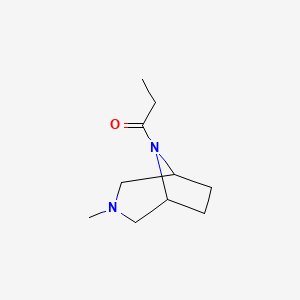
1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea is a chemical compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloroethyl group, a hydroxybutyl group, and a nitrosourea moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea typically involves the reaction of 2-chloroethylamine with 4-hydroxybutyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then treated with nitrous acid to introduce the nitrosourea group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea undergoes various types of chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrosourea moiety can be reduced to form amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols are used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce nitrosourea functionality into target molecules.
Biology: Studied for its potential as a biochemical tool to modify proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea involves the alkylation of nucleophilic sites in biomolecules such as DNA and proteins. The chloroethyl group reacts with nucleophilic centers, leading to the formation of covalent bonds and subsequent modification of the target molecules. This alkylation process can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The nitrosourea moiety also contributes to the compound’s reactivity by generating reactive intermediates that further enhance its biological activity.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Similar in structure but with a cyclohexyl group instead of a hydroxybutyl group.
1-(2-Chloroethyl)-3-(4-methylbutyl)-1-nitrosourea: Contains a methylbutyl group instead of a hydroxybutyl group.
1-(2-Chloroethyl)-3-(4-aminobutyl)-1-nitrosourea: Features an aminobutyl group instead of a hydroxybutyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the hydroxybutyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
60784-48-7 |
|---|---|
Formule moléculaire |
C7H14ClN3O3 |
Poids moléculaire |
223.66 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea |
InChI |
InChI=1S/C7H14ClN3O3/c8-3-5-11(10-14)7(13)9-4-1-2-6-12/h12H,1-6H2,(H,9,13) |
Clé InChI |
MYUUYILUYUAZSN-UHFFFAOYSA-N |
SMILES canonique |
C(CCO)CNC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


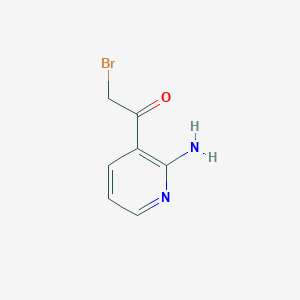

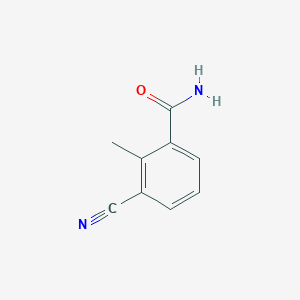
![3,8,12-trimethylbenzo[a]acridine](/img/structure/B13951289.png)

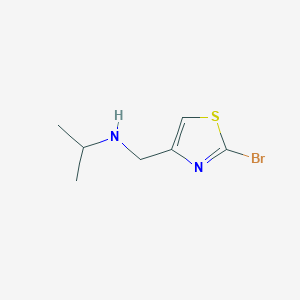
![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951302.png)
![tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13951310.png)

